

# In-Depth Technical Guide: PF-05381941 (CAS Number 1474022-02-0)

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## Compound of Interest

Compound Name: PF-05381941

Cat. No.: B8199043

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## Introduction

**PF-05381941** is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor- $\beta$ -Activated Kinase 1 (TAK1) and p38 $\alpha$  mitogen-activated protein kinase (MAPK).[1][2] Its dual inhibitory action allows for a comprehensive blockade of pro-inflammatory cytokine production, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1] This document provides a detailed technical overview of **PF-05381941**, including its chemical properties, mechanism of action, available quantitative data, and generalized experimental protocols.

## Chemical and Physical Properties

**PF-05381941** is a complex synthetic organic molecule with the following identifiers and properties:

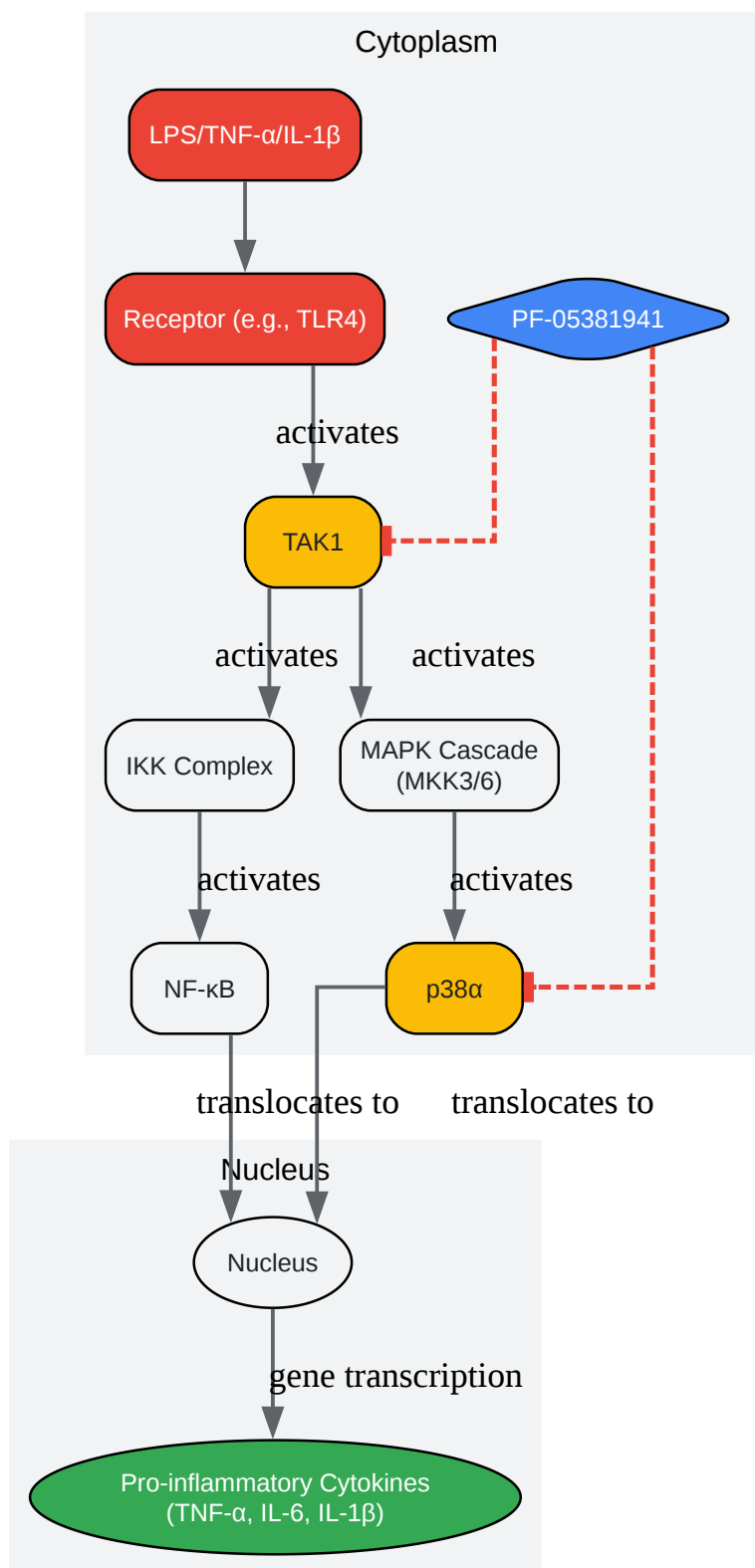
Property	Value	Source
CAS Number	1474022-02-0	[1][3]
IUPAC Name	1-(3-(tert-Butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea	[1]
Molecular Formula	C27H26N6O2	[1]
Molecular Weight	466.55 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

## Mechanism of Action

**PF-05381941** exerts its anti-inflammatory effects by dually inhibiting TAK1 and p38 $\alpha$ , two critical nodes in intracellular signaling pathways that lead to the production of inflammatory cytokines.[1]

- TAK1 Inhibition:** TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF- $\kappa$ B) and MAPK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF- $\alpha$  and IL-1 $\beta$ . By inhibiting TAK1, **PF-05381941** prevents the activation of these downstream pathways, leading to a broad suppression of inflammatory gene expression.[1]
- p38 $\alpha$  MAPK Inhibition:** p38 $\alpha$  is a member of the MAPK family that plays a crucial role in the post-transcriptional regulation and synthesis of pro-inflammatory cytokines, including TNF- $\alpha$  and Interleukin-6 (IL-6).[1] Inhibition of p38 $\alpha$  by **PF-05381941** directly reduces the production of these key inflammatory mediators.[1]

The dual inhibition of both a critical upstream activator (TAK1) and a key downstream effector (p38 $\alpha$ ) results in a more comprehensive and potent anti-inflammatory effect than targeting either kinase alone.[1]



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**Figure 1:** Simplified signaling pathway showing the dual inhibitory action of **PF-05381941** on TAK1 and p38α.

## Quantitative Data

The following tables summarize the available quantitative data for **PF-05381941**. It is important to note that there are discrepancies in the reported IC50 values from different sources, which may be due to different experimental conditions or assay formats.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)	Assay Conditions	Source
TAK1	~1.6	Not specified	[1]
p38α	~7.0	Not specified	[1]
TAK1	156	Not specified	[2]
p38α	186	Not specified	[2]
LPS-induced TNF-α release (human PBMCs)	< 100	Not specified	[1]
LPS-induced IL-6 release (human PBMCs)	< 100	Not specified	[1]

Table 2: In Vivo Efficacy

Animal Model	Effect	Source
Rodent models of acute and chronic inflammation	Significantly reduced cytokine levels and inflammation	[1]
Collagen-induced arthritis model (rodent)	Lowered joint swelling and histopathological scores	[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **PF-05381941** are not publicly available in peer-reviewed literature. The following sections provide generalized protocols based on standard methods for evaluating TAK1/p38 $\alpha$  inhibitors.

## Synthesis of PF-05381941

A specific, detailed synthesis protocol for **PF-05381941** has not been identified in the public domain. The synthesis of structurally related pyrazolyl ureas typically involves a multi-step process. A plausible, though unconfirmed, general synthetic strategy would likely involve:

- Synthesis of the pyrazole core: Condensation of a hydrazine derivative with a  $\beta$ -diketoester to form the substituted pyrazole ring.
- Functional group manipulation: Introduction of the tert-butyl and amino groups onto the pyrazole ring.
- Synthesis of the phenylurea component: Preparation of the 3-methyl-4-(pyridin-4-yloxy)aniline intermediate.
- Urea formation: Coupling of the aminopyrazole with the aniline derivative, often via a phosgene equivalent or an isocyanate intermediate, to form the final urea linkage.

## In Vitro Kinase Inhibition Assays

Objective: To determine the IC<sub>50</sub> of **PF-05381941** against TAK1 and p38 $\alpha$  kinases.

Materials:

- Recombinant human TAK1/TAB1 complex
- Recombinant human p38 $\alpha$  kinase
- Kinase buffer (e.g., HEPES, MgCl<sub>2</sub>, DTT, BSA)
- ATP
- Substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38 $\alpha$ )

- **PF-05381941** (serial dilutions in DMSO)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibodies)
- Microplate reader

#### General Protocol:

- Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a microplate.
- Add serial dilutions of **PF-05381941** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular Assay: Inhibition of LPS-Induced Cytokine Release

Objective: To measure the potency of **PF-05381941** in inhibiting the production of TNF- $\alpha$  and IL-6 from immune cells.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- **PF-05381941** (serial dilutions in DMSO)

- ELISA kits for human TNF- $\alpha$  and IL-6
- Cell culture plates and incubator

#### General Protocol:

- Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **PF-05381941** or DMSO for 1-2 hours.
- Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).
- Collect the cell culture supernatants.
- Measure the concentration of TNF- $\alpha$  and IL-6 in the supernatants using ELISA according to the manufacturer's instructions.
- Calculate the percentage of inhibition of cytokine release for each concentration of **PF-05381941** and determine the IC50 value.

## In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of **PF-05381941** in a model of rheumatoid arthritis.

#### Materials:

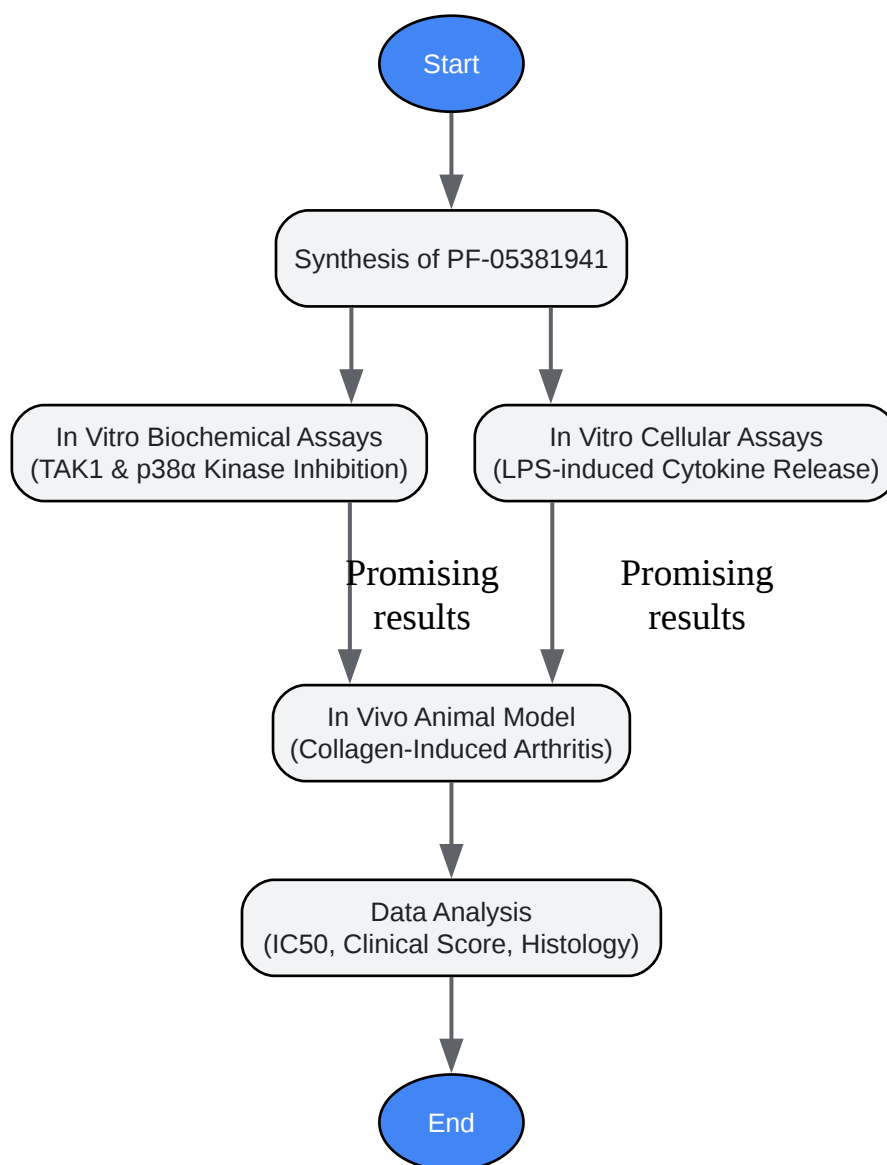
- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **PF-05381941** formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil) [\[2\]](#)
- Calipers for measuring paw thickness

- Clinical scoring system for arthritis severity

General Protocol:

- Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
- Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
- Treatment: Begin treatment with **PF-05381941** or vehicle control at the onset of arthritis (typically around day 21-28). The dose and frequency of administration would need to be determined in dose-ranging studies.
- Monitoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).
- Endpoint Analysis: At the end of the study (e.g., day 35-42), sacrifice the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.





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**Figure 2:** A generalized experimental workflow for the evaluation of **PF-05381941**.

## Clinical Trial Status

As of the latest available information, there are no registered clinical trials for **PF-05381941**. Its development appears to be in the preclinical stage.

## Conclusion

**PF-05381941** is a potent dual inhibitor of TAK1 and p38α with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting both upstream and downstream

components of the inflammatory signaling cascade, suggests potential therapeutic utility in a range of autoimmune and inflammatory disorders. Further studies are required to fully characterize its pharmacokinetic and safety profiles and to determine its potential for clinical development.

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